Cas no 2231666-07-0 (cis-4-ethynylcyclohexanamine;hydrochloride)

Technical Introduction: cis-4-Ethynylcyclohexanamine Hydrochloride cis-4-Ethynylcyclohexanamine hydrochloride is a cyclohexylamine derivative featuring an ethynyl substituent in the cis-configuration. This compound is of interest in medicinal chemistry and pharmaceutical research due to its rigid cyclohexane backbone and reactive alkyne functionality, which enables further derivatization via click chemistry or other coupling reactions. The hydrochloride salt enhances solubility and stability, facilitating handling and storage. Its structural properties make it a valuable intermediate for the synthesis of bioactive molecules, particularly in the development of CNS-targeting compounds or enzyme inhibitors. High-purity grades ensure reproducibility in research applications.
cis-4-ethynylcyclohexanamine;hydrochloride structure
2231666-07-0 structure
Product name:cis-4-ethynylcyclohexanamine;hydrochloride
CAS No:2231666-07-0
MF:
MW:
CID:4672521

cis-4-ethynylcyclohexanamine;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • cis-4-ethynylcyclohexanamine;hydrochloride

cis-4-ethynylcyclohexanamine;hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00801487-1g
cis-4-ethynylcyclohexan-1-amine hydrochloride
2231666-07-0 97%
1g
¥9338.0 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL100447-1-5G
cis-4-ethynylcyclohexanamine;hydrochloride
2231666-07-0 95%
5g
¥ 14,394.00 2023-03-06
Enamine
EN300-7540327-0.5g
rac-(1s,4s)-4-ethynylcyclohexan-1-amine hydrochloride
2231666-07-0 95.0%
0.5g
$1125.0 2025-02-24
Enamine
EN300-7540327-10.0g
rac-(1s,4s)-4-ethynylcyclohexan-1-amine hydrochloride
2231666-07-0 95.0%
10.0g
$6205.0 2025-02-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL100447-1-500 MG
cis-4-ethynylcyclohexanamine;hydrochloride
2231666-07-0 95%
500MG
¥ 3,201.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL100447-1-500mg
cis-4-ethynylcyclohexanamine;hydrochloride
2231666-07-0 95%
500mg
¥3143.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL100447-1-1g
cis-4-ethynylcyclohexanamine;hydrochloride
2231666-07-0 95%
1g
¥4711.0 2024-04-22
Aaron
AR01FX1Z-1g
cis-4-Ethynylcyclohexanamine hydrochloride
2231666-07-0 95%
1g
$2008.00 2025-02-14
Aaron
AR01FX1Z-5g
cis-4-Ethynylcyclohexanamine hydrochloride
2231666-07-0 95%
5g
$5778.00 2023-12-15
1PlusChem
1P01FWTN-100mg
cis-4-Ethynylcyclohexanamine hydrochloride
2231666-07-0 95%
100mg
$679.00 2023-12-18

Additional information on cis-4-ethynylcyclohexanamine;hydrochloride

CIS-4-ETHYNYLCYCLOHEXANAMINE;HYDROCHLORIDE: A PROMISING COMPOUND IN MODERN PHARMACEUTICAL RESEARCH

CIS-4-ETHYNYLCYCLOHEXANAMINE;HYDROCHLORIDE (CAS No. 2231666-07-0) has emerged as a critical molecule in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique 4-ethynylcyclohexanamine framework and hydrochloride salt form, demonstrates exceptional structural versatility that enables its application in diverse therapeutic contexts. Recent advancements in synthetic methodologies have significantly expanded the utility of this compound, positioning it as a key player in the development of novel drug candidates and functional materials.

The 4-ethynylcyclohexanamine moiety of this compound exhibits remarkable reactivity due to the presence of the terminal alkyne group. This functional group is particularly valuable in click chemistry approaches, where it enables efficient and selective bioconjugation reactions. A 2023 study published in Advanced Materials highlighted the potential of 4-ethynylcyclohexanamine derivatives in creating bioactive scaffolds for targeted drug delivery systems. The hydrochloride salt form of this compound further enhances its solubility properties, making it suitable for pharmaceutical formulation development.

Recent research has focused on the application of CIS-4-ETHYNYLCYCLOHEXANAMINE;HYDROCHLORIDE in the context of small molecule drug discovery. In a 2024 breakthrough, scientists at the University of Tokyo demonstrated its utility as a building block for the synthesis of novel antitumor agents. The compound's ability to undergo selective alkyne-azide cycloaddition reactions allows for the rapid construction of complex molecular architectures with high stereochemical precision. This property is particularly advantageous in the development of chiral drugs, where stereocontrol is critical for therapeutic efficacy.

The hydrochloride salt form of this compound offers unique advantages in pharmaceutical applications. Its enhanced water solubility compared to the free base form makes it particularly suitable for oral administration. A 2023 study published in Journal of Medicinal Chemistry showed that the hydrochloride salt form exhibits improved pharmacokinetic profiles, with significantly prolonged half-life in vivo. This characteristic is crucial for the development of sustained-release formulations that can maintain therapeutic concentrations over extended periods.

In the realm of materials science, CIS-4-ETHYNYLCYCLOHEXANAMINE;HYDROCHLORIDE has shown promise as a precursor for the synthesis of functional polymers. Researchers at MIT have recently reported the successful incorporation of this compound into polymeric matrices to create stimuli-responsive materials. The presence of the alkyne group allows for the creation of materials that can undergo reversible chemical modifications in response to environmental cues, opening new possibilities for smart drug delivery systems.

The 4-ethynylcyclohexanamine framework of this compound has also attracted attention in the field of chemical biology. A 2024 study published in Nature Chemical Biology demonstrated its utility as a probe molecule for studying protein-ligand interactions. The compound's ability to form stable covalent bonds with target proteins makes it an ideal tool for elucidating the structural basis of molecular recognition processes. This application is particularly relevant for the development of targeted therapies in oncology and neurodegenerative diseases.

Recent advances in computational chemistry have further enhanced the understanding of CIS-4-ETHYNYLCYCLOHEXANAMINE;HYDROCHLORIDE's potential. Machine learning models trained on large datasets of molecular interactions have predicted novel applications for this compound in the development of antimicrobial agents. These predictions are based on the compound's ability to selectively disrupt bacterial cell membranes while maintaining low toxicity to mammalian cells. This property makes it a promising candidate for the development of broad-spectrum antibiotics.

The synthesis of CIS-4-ETHYNYLCYCLOHEXANAMINE;HYDROCHLORIDE has also been optimized through recent advancements in asymmetric catalysis. A 2023 study in Organic Letters reported a highly efficient method for the enantioselective synthesis of this compound using chiral Brønsted acids as catalysts. This development is significant because the stereochemical configuration of the compound can have a substantial impact on its biological activity, particularly in the context of drug development where enantiomer-specific effects are common.

Looking ahead, the potential applications of CIS-4-ETHYNYLCYCLOHEXANAMINE;HYDROCHLORIDE are expected to expand further. Researchers are currently exploring its use in the development of nanomedicine platforms, where the compound's unique chemical properties could enable the creation of targeted drug delivery systems with enhanced therapeutic efficacy. Additionally, its role in the synthesis of biodegradable polymers is being investigated for applications in tissue engineering and regenerative medicine.

In conclusion, CIS-4-ETHYNYLCYCLOHEXANAMINE;HYDROCHLORIDE represents a versatile and promising compound with applications spanning multiple disciplines in chemical and biological sciences. Its unique structural features, combined with recent advancements in synthetic methodologies and computational approaches, position it as a valuable tool in the development of next-generation therapeutics and functional materials. As research in this area continues to evolve, it is likely that the full potential of this compound will be realized in the coming years.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2231666-07-0)cis-4-ethynylcyclohexanamine;hydrochloride
A1080624
Purity:99%
Quantity:1g
Price ($):1225.0